molecular formula C17H26O4 B084491 Cineromycin B CAS No. 11033-23-1

Cineromycin B

Cat. No. B084491
CAS RN: 11033-23-1
M. Wt: 294.4 g/mol
InChI Key: RLNOIXQIRICASI-HTNMZXOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cineromycin B is a natural antibiotic that belongs to the class of anthracyclines. It was first isolated from the fermentation broth of Streptomyces sp. strain AM-8552 in 1989. Cineromycin B has a unique chemical structure that consists of two sugar moieties, aminosugar, and a highly oxygenated aromatic ring system. This antibiotic has shown promising results in scientific research, especially in the field of cancer treatment.

Mechanism Of Action

Cineromycin B exerts its anticancer activity by inhibiting topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Cineromycin B binds to the enzyme and prevents it from functioning properly, leading to DNA damage and ultimately, cell death.

Biochemical And Physiological Effects

Cineromycin B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit topoisomerase II activity, and inhibit the growth of cancer cells. In addition, cineromycin B has been shown to have anti-inflammatory and antiviral properties.

Advantages And Limitations For Lab Experiments

The advantages of using cineromycin B in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, the limitations of using cineromycin B in lab experiments include its complex synthesis process, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for research on cineromycin B. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its anti-inflammatory and antiviral properties for the treatment of other diseases. Additionally, further studies are needed to investigate the mechanism of action of cineromycin B and its potential toxicity.

Scientific Research Applications

Cineromycin B has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II activity. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, cineromycin B has been shown to have anti-inflammatory and antiviral properties.

properties

CAS RN

11033-23-1

Product Name

Cineromycin B

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

InChI

InChI=1S/C17H26O4/c1-12-6-5-7-13(2)15(18)8-10-17(4,20)11-9-16(19)21-14(12)3/h7-12,14-15,18,20H,5-6H2,1-4H3/b10-8-,11-9-,13-7-/t12-,14+,15-,17+/m0/s1

InChI Key

RLNOIXQIRICASI-HTNMZXOESA-N

Isomeric SMILES

C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)O)/C

SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C

synonyms

(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
cineromycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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